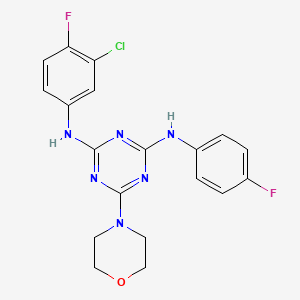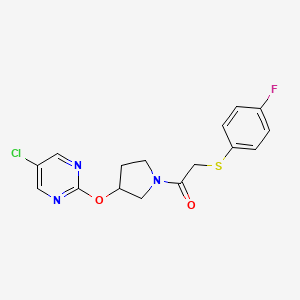![molecular formula C12H10N2O4 B2968664 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid CAS No. 1285096-62-9](/img/structure/B2968664.png)
2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for many years due to their wide range of biological activities . A straightforward route allows the synthesis of 2- (hetero)arylated and 2,5-di (hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI code for “2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” is 1S/C12H10N2O4/c15-11 (16)7-8-1-3-9 (4-2-8)13-12 (17)10-5-6-18-14-10/h1-6H,7H2, (H,13,17) (H,15,16) .Applications De Recherche Scientifique
Antibacterial Activity
Oxazole derivatives have been studied for their antibacterial potential against various strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus . “2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” could potentially be explored for similar antibacterial applications.
Biological Activity Enhancement
The presence of a 1,2-diazole fragment in oxazole molecules acts as an electron withdrawing group, which can be utilized in conducting systems to increase the quantum yield of fluorescence and improve molecular stability . This property might be harnessed in the development of fluorescent probes or sensors.
Synthetic Pathways
Oxazole derivatives are often used in synthetic chemistry as intermediates to produce other complex molecules. For example, cyclocondensation reactions involving oxadiazole derivatives have been reported . The compound could serve as a precursor or intermediate in such synthetic pathways.
Antibacterial Drug Design
Designing new antibacterial drugs often involves the synthesis of novel oxadiazole derivatives due to their promising biological activities . “2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” may be a candidate for the development of new antibacterial agents.
Immune Function Regulation
Isoxazole derivatives have been identified as regulators of immune functions and are under investigation for therapeutic applications . The compound could be researched for its effects on immune modulation.
Therapeutic Applications
While specific therapeutic applications for “2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” are not directly mentioned, the general therapeutic potential of isoxazole derivatives suggests possible areas of exploration in drug development and treatment strategies .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(1,2-oxazole-3-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-11(16)7-8-1-3-9(4-2-8)13-12(17)10-5-6-18-14-10/h1-6H,7H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHHOUOJXFLMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

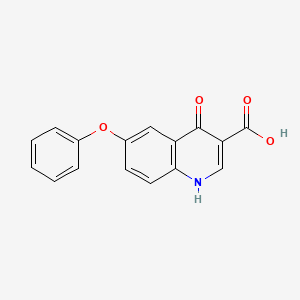
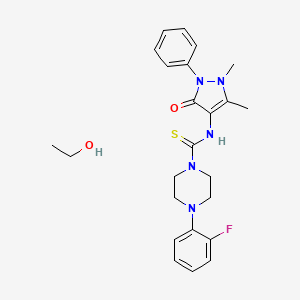
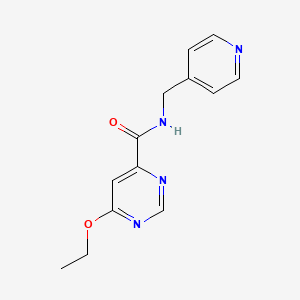

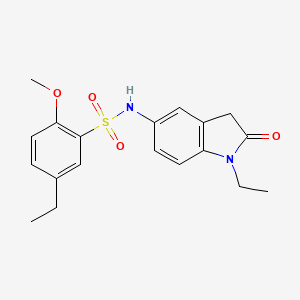
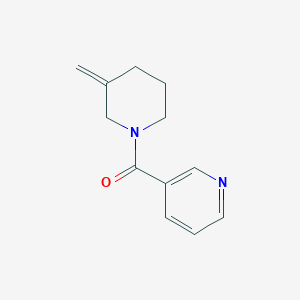
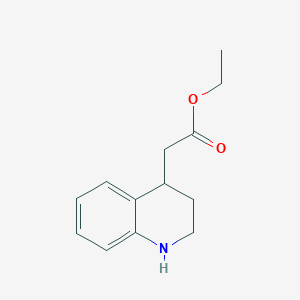
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)
![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)
